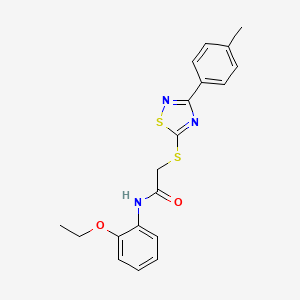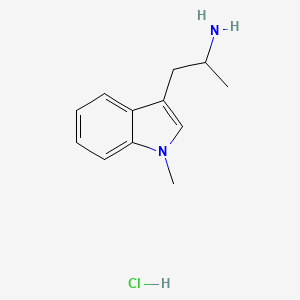
3-Chloro-1-(2,4-difluorophenyl)propan-1-one
描述
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its role in the production of ticagrelor, a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one typically involves the reaction of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. Here is a detailed procedure:
- Aluminum chloride (0.3 mol) is added carefully to 1,3-difluorobenzene (0.26 mol) and the mixture is heated with vigorous stirring till 50°C.
- 3-Chloropropionyl chloride (0.26 mol) is added dropwise over a 15-minute period at 40°C (cooled on ice) and the mixture is stirred at 50°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and safety.
化学反应分析
Types of Reactions
3-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products
Substitution: Depending on the nucleophile, products such as 3-methoxy-1-(2,4-difluorophenyl)propan-1-one can be formed.
Reduction: The major product is 3-chloro-1-(2,4-difluorophenyl)propan-1-ol.
科学研究应用
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: As an intermediate in the synthesis of ticagrelor, it plays a crucial role in cardiovascular research and drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the release of a fluoride ion. As an intermediate in the synthesis of ticagrelor, it indirectly influences pathways related to platelet aggregation, contributing to the inhibition of platelet aggregation and prevention of atherothrombotic events.
相似化合物的比较
Similar Compounds
3-Chloro-1-(2,4-difluorophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-Chloro-1-(2,4-difluorophenyl)butan-1-one: Similar structure but with an additional carbon atom in the chain.
Uniqueness
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is unique due to its specific structural configuration, which makes it an ideal intermediate for the synthesis of ticagrelor. Its ability to form a chloroformate ester and release a fluoride ion is a distinctive feature that sets it apart from similar compounds.
属性
IUPAC Name |
3-chloro-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNRAJSOXNDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)
![N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2788835.png)



![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/new.no-structure.jpg)
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2788844.png)

![ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2788846.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2788847.png)
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2788848.png)
